molecular formula C7H9N3O4 B6329595 1-(1,3-Dioxolan-2-ylmethyl)-3-nitro-1H-pyrazole CAS No. 1207176-32-6

1-(1,3-Dioxolan-2-ylmethyl)-3-nitro-1H-pyrazole

Cat. No. B6329595
CAS RN: 1207176-32-6
M. Wt: 199.16 g/mol
InChI Key: UKJYEDOLSYGHPP-UHFFFAOYSA-N
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Description

The compound “1-(1,3-Dioxolan-2-ylmethyl)-3-nitro-1H-pyrazole” seems to be a complex organic molecule. It appears to contain a 1,3-dioxolane ring, which is a type of acetal, a pyrazole ring, which is a type of heterocycle, and a nitro group .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, 1,3-dioxolanes can generally be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst .

Mechanism of Action

Target of Action

The primary target of 1-(1,3-Dioxolan-2-ylmethyl)-3-nitro-1H-pyrazole is similar to that of theophylline . Theophylline is a bronchodilator used in the treatment of chronic respiratory diseases such as asthma and COPD .

Mode of Action

This compound interacts with its targets in a manner similar to theophylline . Unlike theophylline, it has greatly decreased affinity towards adenosine a1 and a2 receptors, which explains its better safety profile .

Biochemical Pathways

The compound affects the biochemical pathways related to bronchodilation. In experimental studies, it has been shown to be a more potent bronchodilator with fewer side effects than theophylline . In mechanically ventilated patients with acute respiratory failure, it results in rapid and efficient bronchodilation, thus decreasing the airway resistance .

Pharmacokinetics

After oral administration, peak plasma levels of this compound are reached after one hour . Its absolute bioavailability is about 62.6%; at pH 7.4, plasma protein binding of the compound is about 48% . Less than 4% of an orally administered dose is excreted unchanged in the urine . It is almost completely metabolized in the liver (90% of the total drug clearance) .

Result of Action

The molecular and cellular effects of the compound’s action include efficient bronchodilation and decreased airway resistance in patients with acute respiratory failure . This results in improved breathing and relief from symptoms of respiratory diseases.

Action Environment

Environmental factors such as pH can influence the compound’s action, efficacy, and stability. For instance, at pH 7.4, the compound has about 48% plasma protein binding

properties

IUPAC Name

1-(1,3-dioxolan-2-ylmethyl)-3-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c11-10(12)6-1-2-9(8-6)5-7-13-3-4-14-7/h1-2,7H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJYEDOLSYGHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CN2C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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